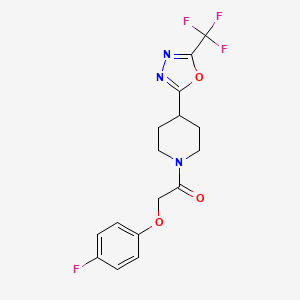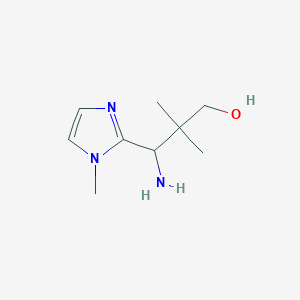![molecular formula C16H20N2O2S B2670929 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 433967-45-4](/img/structure/B2670929.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been reported in the literature. For instance, the utility of the p-ethoxyphenyl (PEP) group as a new protecting group for the protection of N1-2-azetidinones has been discussed. The oxidative removal of this group by ceric ammonium nitrate (CAN) to yield N-unsubstituted β-lactams is also reported .Molecular Structure Analysis
The molecular structure of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be analyzed using computational methods. These calculations include the optimization of the molecular structure providing insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .Chemical Reactions Analysis
Thiazole, a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system, exhibits a wide variety of biological activity. They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be analyzed using computational methods .科学的研究の応用
Thiazole Derivatives in Pharmacological Research
Pharmacological Properties of Thiazolyl Derivatives : Thiazole and its derivatives are known for their broad spectrum of biological activities. Studies have highlighted the role of 2,4-thiazolidinedione (a related thiazolyl compound) as a core structure in medicinal chemistry, showcasing its utility in the design of compounds with antimicrobial, antitumor, and antidiabetic properties. These activities are attributed to the versatility of the thiazole moiety, which allows for structural modifications leading to novel pharmacophores with targeted therapeutic actions (Verma, Yadav, & Thareja, 2019).
Synthesis and Biological Significance of Thiazole Derivatives : The synthesis of thiazole derivatives, including 2-(thio)ureabenzothiazoles, has been extensively studied for their potential therapeutic applications. These compounds have shown a wide range of pharmacological activities, further supporting the significance of thiazole derivatives in drug discovery and development. The review by Rosales-Hernández et al. (2022) covers various synthetic methodologies and the biological importance of these compounds, providing a comprehensive overview of their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Beyond pharmacological applications, thiazole derivatives and related compounds have been explored for their potential in optoelectronic materials. Research on quinazolines, which share structural similarities with thiazole derivatives, has demonstrated their utility in electronic devices and luminescent elements. This highlights the broader applicability of such compounds in scientific research, extending beyond traditional pharmacological uses to include materials science and technology (Lipunova et al., 2018).
将来の方向性
The future directions for the study of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide could involve further exploration of its potential applications in fields like medicine, materials science, and organic synthesis. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis .
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-20-12-8-6-11(7-9-12)13-10-21-15(17-13)18-14(19)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXADXJSNLZLEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)

![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone](/img/structure/B2670854.png)

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)
![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)

